Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(4-ethenylphenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-4-15-6-8-16(9-7-15)12-22-19-11-14(2)5-10-17(19)18(13-23)20(22)21(24)25-3/h4-11,13H,1,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXPLWMLGUFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation reactions are commonly used to form the indole ring or to attach functional groups to it. For example, the Fisher indole synthesis involves the condensation of phenylhydrazine with an aldehyde or ketone to form an indole.
Vilsmeier–Haack Reaction
This reaction is used to introduce a formyl group into aromatic rings. It involves the reaction of an aromatic compound with a mixture of phosphorus oxychloride and dimethylformamide (DMF), followed by hydrolysis to yield the formylated product.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, such as the Buchwald–Hartwig reaction, are used to introduce side chains like vinylbenzyl groups onto the indole ring. They involve the coupling of an aryl halide with an amine or alkene in the presence of a palladium catalyst.
Hypothetical Preparation of Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
Given the lack of specific literature, a hypothetical preparation method can be proposed based on general indole synthesis strategies:
- Starting Material Preparation : Begin with a suitable indole precursor, such as 6-methylindole.
- Formylation : Use the Vilsmeier–Haack reaction to introduce a formyl group at the C3 position.
- Esterification : Esterify the carboxyl group at the C2 position using methanol and an acid catalyst.
- Introduction of Vinylbenzyl Moiety : Perform a palladium-catalyzed cross-coupling reaction to attach the 4-vinylbenzyl group at the N1 position.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
- **
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Biological Activity
Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C20H17NO4
- Molecular Weight : 335.36 g/mol
- CAS Number : 1242881-22-6
Indole derivatives, including this compound, exhibit various mechanisms of action, primarily through their interactions with cellular targets. These compounds have been shown to:
- Induce apoptosis in cancer cells.
- Inhibit cell proliferation by disrupting the cell cycle.
- Interact with DNA and RNA, potentially acting as intercalators.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 11.5 |
| A549 (Lung Cancer) | 9.79 |
| HCT116 (Colon Cancer) | 12.3 |
These results indicate that the compound has a selective effect on cancer cells compared to non-tumorigenic cells.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with this compound significantly increased the population of Annexin V and 7-AAD positive cells, indicating the induction of apoptosis in treated cells. This apoptotic effect is crucial for its potential as an anti-cancer agent.
Cell Cycle Arrest
Further investigations into the cell cycle dynamics showed that treatment with this compound led to an increase in the S phase population in MCF-7 cells, suggesting that it may induce S-phase arrest, which is a common mechanism for many anti-cancer agents.
Study on Indole Derivatives
A study published in Molecules highlighted the synthesis and biological evaluation of several indole derivatives, including this compound. The study found that this compound exhibited moderate to high cytotoxicity across various cancer cell lines, supporting its potential as a therapeutic agent against malignancies .
Mechanistic Insights
Research has shown that compounds with indole scaffolds can act as effective DNA intercalators and inhibitors of specific kinases involved in cancer progression. This dual action enhances their therapeutic potential, making them viable candidates for further development .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key Observations :
- Substituent Position and Type: The 6-methoxy variant (C₂₁H₁₉NO₄) exhibits higher molecular weight and polarity compared to the 6-methyl analogue, which may reduce cell permeability but improve solubility .
- Bioactivity : NHI-2 demonstrates significant anti-glycolytic activity due to the trifluoromethyl group, which enhances electron-withdrawing effects and binding affinity to LDH-A . The target compound lacks this group, suggesting lower enzyme inhibition potency.
Physicochemical and Crystallographic Properties
- Crystal Packing : Indole derivatives with bulky substituents (e.g., 4-vinylbenzyl) exhibit large dihedral angles (e.g., 86.97° between indole and tolyl rings in related structures), reducing π-π stacking but enabling C–H···π and halogen···π interactions .
- Solubility : Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring cellular uptake .
Q & A
Q. Basic
- NMR : - and -NMR to confirm substituent positions (e.g., formyl proton at δ ~10 ppm, vinylbenzyl aromatic signals) .
- X-ray crystallography : Use SHELX-97/SHELXL for structure refinement. For example, dihedral angles between the indole core and substituents (e.g., 4-vinylbenzyl group) can be analyzed to assess steric effects .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO) and fragmentation patterns .
How can researchers address contradictions in reactivity data between this compound and its analogs?
Q. Advanced
- Electronic vs. steric effects : Compare substituent influences (e.g., 6-methyl vs. 6-methoxy) on formyl group reactivity using Hammett plots or DFT calculations .
- Crystallographic validation : Resolve discrepancies in reaction outcomes (e.g., unexpected regioselectivity) by analyzing crystal structures to identify steric hindrance or non-covalent interactions (e.g., C–H···π, halogen bonding) .
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts, especially for the vinylbenzyl group .
What advanced strategies enable regioselective functionalization of the indole core?
Q. Advanced
- Directed C–H activation : Use transition-metal catalysts (e.g., Pd/Cu) with directing groups (e.g., ester at C-2) to target C-3 or C-6 positions .
- Protection/deprotection : Temporarily block the formyl group (e.g., acetal formation) to direct electrophilic substitution to the 4- or 5-position .
- Microwave-assisted synthesis : Enhance reaction specificity for formylation or alkylation steps by optimizing temperature/time parameters .
What derivatization reactions are most relevant for generating bioactive analogs?
Q. Basic
- Oxidation/Reduction : Convert the formyl group to carboxylic acid (CrO) or hydroxymethyl (NaBH) for solubility or hydrogen-bonding studies .
- Nucleophilic substitution : Replace the 4-vinylbenzyl group with alkyl/aryl halides to explore SAR in biological assays .
- Cycloaddition : Utilize the vinyl group for Diels-Alder or click chemistry to append functional tags (e.g., fluorescent probes) .
How might this compound interact with biological targets, based on structural analogs?
Q. Advanced
- Hypothetical targets : Similar N-hydroxyindole-2-carboxylates (NHI) inhibit lactate dehydrogenase A (LDH-A), suggesting anti-glycolytic potential in cancer cells. Validate via cellular uptake assays (LC-MS) and lactate production inhibition .
- Molecular docking : Model interactions with LDH-A’s active site (PDB: 1I10) to prioritize derivatives for synthesis .
- Metabolic stability : Assess in vitro half-life using liver microsomes and cytochrome P450 inhibition assays to guide pharmacophore optimization .
What computational tools are recommended for predicting physicochemical properties?
Q. Advanced
- LogP/Solubility : Use Schrodinger’s QikProp or ACD/Labs to estimate partition coefficients and solubility, critical for formulation .
- DFT calculations : Gaussian 16 to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity trends (e.g., electrophilic susceptibility of the formyl group) .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
How can researchers resolve discrepancies between experimental and computational spectral data?
Q. Advanced
- Conformational sampling : Use NMRshiftDB to compare experimental -NMR shifts with computed values (via ADF or ORCA) for multiple conformers .
- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT calculations to improve agreement with experimental UV-Vis or IR spectra .
- Error analysis : Statistically evaluate outliers (e.g., >0.5 ppm for -NMR) to identify misassigned peaks or tautomeric equilibria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
